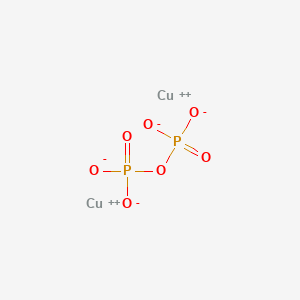
2-Oxo-2H-pyran-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2H-pyran-3-carbonyl chloride, also known as Levulinic acid chloride, is a chemical compound with the molecular formula C6H5ClO3. It is a colorless liquid that is widely used in organic synthesis. The compound is a versatile reagent that is used in the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Mechanism Of Action
The mechanism of action of 2-Oxo-2H-pyran-3-carbonyl chloride is not well understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles to form covalent bonds. The compound is particularly reactive towards amines, alcohols, and thiols, which makes it useful in organic synthesis.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Oxo-2H-pyran-3-carbonyl chloride. However, the compound is known to be toxic and can cause irritation to the skin, eyes, and respiratory system. It is also a strong irritant to mucous membranes.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Oxo-2H-pyran-3-carbonyl chloride in lab experiments include its versatility as a reagent, its ability to react with a wide range of nucleophiles, and its ease of purification. However, the compound is toxic and can be hazardous to handle, which requires careful handling and storage.
Future Directions
There are several future directions for the use of 2-Oxo-2H-pyran-3-carbonyl chloride in scientific research. One area of interest is the development of new synthetic routes for the preparation of the compound. Another area of interest is the synthesis of new heterocyclic compounds using 2-Oxo-2H-pyran-3-carbonyl chloride as a reagent. Additionally, the compound may have potential applications in the development of new pharmaceuticals and agrochemicals. Further studies are needed to explore these potential applications.
Synthesis Methods
The synthesis of 2-Oxo-2H-pyran-3-carbonyl chloride can be achieved through the reaction of levulinic acid with thionyl chloride. The reaction produces a colorless liquid that can be purified through distillation or recrystallization. The yield of the reaction varies depending on the reaction conditions, but it typically ranges from 70 to 90%.
Scientific Research Applications
2-Oxo-2H-pyran-3-carbonyl chloride is widely used in scientific research as a versatile reagent. It is used in the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. The compound is particularly useful in the synthesis of heterocyclic compounds, which have a wide range of applications in medicinal chemistry. It is also used in the preparation of chiral compounds, which are important in the pharmaceutical industry.
properties
CAS RN |
18398-80-6 |
|---|---|
Product Name |
2-Oxo-2H-pyran-3-carbonyl chloride |
Molecular Formula |
C6H3ClO3 |
Molecular Weight |
158.54 g/mol |
IUPAC Name |
2-oxopyran-3-carbonyl chloride |
InChI |
InChI=1S/C6H3ClO3/c7-5(8)4-2-1-3-10-6(4)9/h1-3H |
InChI Key |
WWERSJXOSRSZAW-UHFFFAOYSA-N |
SMILES |
C1=COC(=O)C(=C1)C(=O)Cl |
Canonical SMILES |
C1=COC(=O)C(=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Tripotassium;[hydroxy(oxido)phosphoryl] phosphate](/img/structure/B93883.png)


pyrimidin-2-one](/img/structure/B93888.png)
![Disodium 2-[6-(6-methyl-7-sulphonatobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxoindan-5-carboxylate](/img/structure/B93889.png)


